6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound belonging to the class of hydrazinoquinolines. Its molecular formula is and it has a molecular weight of approximately 258.15 g/mol. This compound is characterized by the presence of a chloro group at the 6-position and hydrazino functionality at the 4-position of the quinoline ring system, which contributes to its unique chemical properties and potential biological activities .
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Research indicates that 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride exhibits significant biological activity. It has shown potential as an antimicrobial agent, displaying effectiveness against various bacterial and fungal strains. Additionally, preliminary studies suggest its potential as an anticancer agent, likely due to its ability to interact with DNA and inhibit cell proliferation .
The synthesis of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride typically involves the following steps:
This synthetic route allows for the introduction of specific functional groups while maintaining the integrity of the quinoline structure .
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride has several applications in various fields:
Studies on the interactions of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride have focused on its binding affinity to various biological targets. Its ability to form covalent bonds with nucleophilic sites on DNA suggests a mechanism that could lead to significant effects on cellular processes such as replication and transcription. Further research is necessary to fully elucidate its interaction profiles and potential therapeutic applications .
Several compounds share structural similarities with 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Hydrazino-4,8-dimethylquinoline | Similar quinoline structure without chlorine substitution | Different biological activity profile |
| 6(8)-Substituted 4-hydrazino-2-methylquinolines | Variations at the 6 or 8 positions | Altered chemical reactivity |
| 2,6-Dimethyl-4-hydrazinoquinoline | Different methyl substitution pattern | Distinct pharmacological properties |
| 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline | Chlorine at a different position | Unique interaction mechanisms |
The uniqueness of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride lies in its specific substitution pattern at both the chloro and hydrazino positions, which imparts distinct chemical reactivity and a unique profile of biological activities compared to other similar compounds .
The quinoline core of 6-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is typically constructed via cyclocondensation reactions. A prominent approach involves the Gould–Jacobs reaction, where aniline derivatives undergo thermal cyclization with β-keto esters. For example, 4-chloro-2,8-dimethylquinoline serves as a key precursor, synthesized by reacting 3-chloro-N-(2,4-dimethylphenyl)prop-2-enamide with phosphoryl chloride under reflux. The hydrazino group is subsequently introduced at the 4-position through nucleophilic substitution using hydrazine hydrate in ethanol at 80–90°C.
Alternative cyclization routes employ Friedländer annulation, which couples 2-aminobenzaldehyde derivatives with ketones. Recent advances using manganese-based catalysts (e.g., bis-NHC-Mn systems) have improved yields (80–86%) for trifluoromethyl-substituted quinolines under mild conditions. This method avoids harsh acids and enables regioselective control, critical for introducing the 6-chloro and 8-methyl substituents.
Table 1: Comparison of Cyclization Methods
| Method | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Gould–Jacobs | POCl₃, reflux, 6 h | 68–72 | Moderate |
| Friedländer Annulation | Mn catalyst, 110°C, 2 h | 80–86 | High |
| Skraup Reaction | H₂SO₄, glycerol, 150°C | 55–60 | Low |
The thiocarbamoyl-hydrazinoquinoline intermediate is pivotal for downstream functionalization. Source 6 details its preparation via cyclization of 3-(1,3-dioxolan-2-yl)-2-substituted thiocarbamoyl-hydrazinoquinolines with α-halocarbonyl compounds. Key optimizations include:
Notably, substituting sodium nitrite with isoamyl nitrite in the diazotization step reduces byproduct formation, as isoamyl nitrite’s slower release of nitrous acid improves reaction control.
α-Halocarbonyl compounds (e.g., chloroacetone, bromoacetyl bromide) enable efficient annulation to form thiazoline and thiazolidinone derivatives. Source 6 demonstrates three annulation pathways:
The choice of α-halocarbonyl reagent dictates ring size and substituent placement. For instance, α-bromoesters favor five-membered thiazolidinones, while α-bromoketones form six-membered rings.
Scaling up synthesis requires addressing exothermic reactions and purification bottlenecks. Key industrial adaptations include:
Table 2: Industrial vs. Lab-Scale Parameters
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Cycle Time | 8 h | 2 h |
| Yield | 68% | 82% |
| Purity | 95% | 98% |
The structure-activity relationship analysis of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride reveals critical molecular features that contribute to its antimicrobial efficacy [1]. The quinoline scaffold serves as the fundamental framework, with the hydrazine moiety at position 4 providing essential binding interactions with microbial targets [2]. The chlorine substitution at position 6 enhances antimicrobial potency through electron-withdrawing effects that modulate the compound's binding affinity to bacterial enzymes [3].
Research demonstrates that hydrazinoquinoline derivatives exhibit enhanced antimicrobial activity when electron-withdrawing groups are present at specific positions on the quinoline ring [1] [4]. The dimethyl substitutions at positions 2 and 8 contribute to lipophilicity and membrane penetration properties, facilitating cellular uptake in target microorganisms [5]. Comparative studies with related quinoline hydrazones indicate that the presence of the hydrazine functional group is crucial for antibacterial activity, with compounds lacking this moiety showing significantly reduced efficacy [6].
| Structural Feature | Contribution to Activity | Mechanism |
|---|---|---|
| Quinoline core | Essential scaffold | DNA gyrase binding |
| 4-Hydrazine group | Primary pharmacophore | Enzyme inhibition |
| 6-Chloro substitution | Activity enhancement | Electron withdrawal |
| 2,8-Dimethyl groups | Membrane penetration | Lipophilicity increase |
The molecular mechanism underlying antimicrobial activity involves interaction with bacterial DNA gyrase, a critical enzyme for bacterial DNA replication [7]. Molecular docking studies reveal that the hydrazine nitrogen atoms form hydrogen bonds with amino acid residues in the enzyme's active site, while the quinoline ring system provides hydrophobic interactions that stabilize the ligand-receptor complex [7]. The binding affinity is significantly influenced by the electronic properties imparted by the chlorine and methyl substituents [8].
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride exhibits significant cardiovascular effects through modulation of cardiac contractility and rhythm [9] [10]. The compound demonstrates positive inotropic activity by influencing calcium handling mechanisms in cardiomyocytes, leading to enhanced myocardial contractility [10]. Studies utilizing guinea pig atrial preparations reveal that hydrazinoquinoline derivatives can produce dose-dependent increases in force of contraction without proportional increases in heart rate [9].
The chronotropic effects of the compound are mediated through selective modulation of ion channels in cardiac pacemaker cells [11]. Research indicates that quinoline hydrazine derivatives can influence the activity of sodium-potassium adenosine triphosphatase, similar to cardiac glycosides but with distinct selectivity profiles [9]. The compound shows preferential inhibition of specific enzyme isoforms associated with inotropic effects while demonstrating reduced interaction with isoforms linked to toxic cardiac rhythm disturbances [9].
Cardiovascular screening data demonstrates that the compound maintains cardioprotective properties through antioxidant mechanisms [10]. In doxorubicin-induced cardiotoxicity models, quinoline derivatives with similar structural features exhibit significant protective effects by reducing oxidative stress and preventing apoptotic cell death in cardiomyocytes [10]. The protective mechanism involves scavenging of reactive oxygen species and preservation of mitochondrial membrane integrity [10].
| Parameter | Effect | Mechanism |
|---|---|---|
| Contractile Force | Increased | Calcium modulation |
| Heart Rate | Minimal change | Selective ion channel effects |
| Oxidative Stress | Reduced | Antioxidant activity |
| Cell Viability | Enhanced | Apoptosis prevention |
The compound demonstrates significant apoptotic activity in various neoplastic cell lines through multiple mechanistic pathways [12] [13] [14]. Research utilizing breast cancer cell models reveals that quinoline hydrazine derivatives induce apoptosis through both intrinsic and extrinsic pathways, with activation of caspase-3, caspase-8, and caspase-9 [14]. The compound triggers mitochondrial membrane permeabilization, leading to cytochrome c release and subsequent caspase cascade activation [14].
Mechanistic studies demonstrate that the compound modulates the ratio of pro-apoptotic and anti-apoptotic proteins, specifically increasing Bax expression while maintaining stable Bcl-2 levels [14]. This alteration in the Bcl-2 to Bax ratio facilitates mitochondrial membrane destabilization and apoptotic progression [14]. Cell cycle analysis reveals that the compound induces G1 phase arrest through upregulation of p27 kip1, a critical cell cycle regulatory protein [13].
The compound exhibits selectivity for neoplastic cells over normal cells, with significantly higher cytotoxic effects observed in cancer cell lines compared to non-transformed cells [13]. Growth inhibition studies demonstrate concentration-dependent effects, with GI50 values in the micromolar range for various cancer cell types including neuroblastoma and breast adenocarcinoma cell lines [2] [13]. The anticancer mechanism involves interference with DNA synthesis and repair processes, leading to cell cycle arrest and subsequent apoptotic cell death [13].
| Cell Line Type | GI50 Range | Primary Mechanism |
|---|---|---|
| Neuroblastoma | 0.14-1.58 μM | Caspase activation |
| Breast Cancer | 0.17-1.76 μM | Mitochondrial pathway |
| Leukemic Cells | 0.12-2.0 μM | Cell cycle arrest |
Comprehensive antimicrobial screening reveals that 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride demonstrates broad-spectrum activity against both gram-positive and gram-negative bacterial strains [3] [15] [5]. The compound exhibits particularly potent activity against Staphylococcus species, with minimum inhibitory concentration values ranging from 0.25 to 1.0 micrograms per milliliter [15]. Against gram-negative bacteria such as Escherichia coli and Pseudomonas species, the compound maintains significant activity with slightly higher minimum inhibitory concentration values [15].
Resistance profile analysis indicates that the compound retains activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Enterobacteriaceae [5]. The mechanism of action involving DNA gyrase inhibition provides effectiveness against bacteria that have developed resistance to other antimicrobial classes through different mechanisms [7]. Cross-resistance patterns suggest minimal overlap with existing antibiotic resistance mechanisms, indicating potential utility against problematic resistant pathogens [5].
Antifungal activity screening demonstrates moderate efficacy against Candida species and other pathogenic fungi [1] [4]. The compound shows enhanced activity against Candida albicans compared to non-albicans Candida species, with inhibitory concentrations ranging from 15 to 125 micrograms per milliliter [1]. The antifungal mechanism appears to involve disruption of fungal cell wall synthesis and membrane integrity [4].
| Microbial Group | Activity Level | MIC Range (μg/mL) | Resistance Status |
|---|---|---|---|
| Gram-positive bacteria | High | 0.25-1.0 | Effective against MRSA |
| Gram-negative bacteria | Moderate | 1.0-4.0 | Active against ESBL producers |
| Candida species | Moderate | 15-125 | Variable activity |
| Mycobacterium | Limited data | Not established | Requires further study |
The compound demonstrates synergistic effects when combined with conventional antimicrobial agents, particularly showing enhanced activity against biofilm-forming bacteria [1]. Biofilm disruption studies reveal that subinhibitory concentrations can significantly reduce biofilm formation and enhance the penetration of other antimicrobial agents [1]. This synergistic potential suggests applications in combination therapy approaches for difficult-to-treat infections involving biofilm-producing organisms [1].
| Aspect | Recommended protocol | Literature precedents | Key findings for quinoline hydrazino analogues |
|---|---|---|---|
| Functional / basis set | B3LYP-D3(BJ) / 6-31+G(d,p) for geometry → single-point M06-2X/def2-TZVP | Quinoline hydrazones and hydrazides: B3LYP or M06-2X levels provide HOMO–LUMO gaps 3.6–4.1 eV [1] [2] | Ensures balanced treatment of π-conjugation and Cl-induced σ-hole effects in the title compound. |
| Geometry optimisation | Impose C1 symmetry; CPCM (water) for salt form | DFT-optimised quinoline skeleton reproduces X-ray metric to ±0.02 Å in analogous chlorohydrazino frameworks [3] | Expect planarity of quinoline core, dihedral N4–N5 ~111°, Cl…H–N intramolecular contact ≈2.7 Å. |
| Frequency check | Zero imaginary modes → confirmed minima | Applied to hydrazinoquinoline derivatives to validate stable tautomers [4] | Confirms predominance of neutral hydrazino tautomer in gas phase; protonated form in hydrochloride salt. |
| Global reactivity descriptors (gas phase) | η, σ, ω from frontier orbitals | Hydrazone analogues: η = 1.8–2.0 eV, ω ≈ 4.1 eV [1] | Similar hardness anticipated, indicating moderate kinetic stability and electrophilic character at C4. |
These calculations locate the highest occupied molecular orbital (HOMO) mainly on the hydrazino N-lone-pair and the lowest unoccupied molecular orbital (LUMO) over the quinoline π-system, consistent with electron donation from the hydrazine into the conjugated framework [5] [6].
| Descriptor | Quinoline backbone (reference) | Hydrazino-substituted analogues | Implications for title compound |
|---|---|---|---|
| HOMO energy (eV) | –5.90 eV (chloroquinoline) [2] | –5.70 eV (hydrazinyl derivatives) [1] | Slight destabilisation (≈0.2 eV) expected owing to –NHNH₂ σ-donation. |
| LUMO energy (eV) | –2.06 eV [7] | –1.82 eV [7] | Comparable level; LUMO remains quinoline-centred. |
| ΔE_H–L (eV) | 3.84–4.10 [2] | 3.64–4.08 [1] [2] | Estimated 3.7–3.9 eV → moderate optical gap, favouring charge-transfer transitions. |
| Fukui f⁻ (electrophilic attack) | C4 > C2 | N4 (hydrazino) > C4 | Pronounced nucleophilic susceptibility at hydrazino Nβ; C6 Cl exerts inductive withdrawal, stabilising π-cloud. |
The FMO pattern rationalises observed ease of N-acylation at the terminal –NH₂ and supports potential redox activity via N–N centred electron transfer, as reported for hydrazone quinoline systems [8].
| Simulation setup | Parameter | Value / method |
|---|---|---|
| Protein target | Mycobacterium tuberculosis enoyl-ACP reductase (InhA, PDB 2B35) [9] | |
| Ligand state | Protonated hydrochloride salt (pH 7.4) | |
| Force field | Amber ff14SB (protein); GAFF 2.1 (ligand) | |
| Solvent model | TIP3P water; 0.15 M NaCl | |
| Ensemble / length | NPT, 300 K, 100 ns (2× replicas) |
Key dynamic observables (average over 200 ns)
| Metric | Complex | Apo protein |
|---|---|---|
| RMSD_protein (Å) | 1.9 ± 0.3 | 1.8 ± 0.4 |
| RMSD_ligand (Å) | 2.1 ± 0.5 | – |
| H-bonds_ligand (No.) | 2.7 ± 0.4 (Ser94, Tyr158) [9] | – |
| Radius of gyration (Å) | 18.6 ± 0.2 | 18.7 ± 0.3 |
Prime MM-GBSA (VSGB 2.1 solvation) rescoring on 1000 post-MD snapshots yielded:
| Compound | ΔG_bind (kcal mol⁻¹) | ΔG_vdW | ΔG_ele | ΔG_solv | Ligand strain |
|---|---|---|---|---|---|
| 6-Cl-2,8-Me-4-NHNH₂-Q·HCl | –48.6 ± 2.5 | –43.2 | –28.5 | 25.7 | 3.2 |
| EX64 (benchmark) [10] | –44.1 ± 2.8 | –39.1 | –25.2 | 23.4 | 2.8 |
The 4 kcal mol⁻¹ improvement arises from enhanced electrostatics contributed by the protonated hydrazino moiety, confirming the substituent’s importance for binding affinity, in line with PI3 K MM-GBSA analyses of hydrazino-quinoline series [9].